2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile
Description
2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is a polyfunctional heterocyclic compound featuring a pyrrole core substituted with an ethylsulfanyl group at position 5 and two cyano groups at positions 3 and 2. The amino group at position 2 enhances its reactivity, making it a versatile scaffold for synthesizing dyes, pharmaceuticals, and advanced materials. Its ethylsulfanyl substituent contributes to unique electronic and steric properties, influencing solubility, stability, and reactivity in further derivatization reactions.
Properties
CAS No. |
1501-08-2 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3 |
InChI Key |
HPLXQDYPMZVLOB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(N1)N)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of ethylthio-substituted pyrrole derivatives with suitable nitrile-containing reagents. One common method involves the cyclization of ethylthio-substituted intermediates under controlled conditions to form the desired pyrrole ring with dicarbonitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and ethylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and ethylthio groups allows for interactions with various biological molecules, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The substituent at position 5 of the pyrrole ring significantly impacts the compound’s properties. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Pyrrole-3,4-dicarbonitrile Derivatives
Key Observations:
Electronic Effects: The chloro derivative’s electron-withdrawing group polarizes the pyrrole ring, facilitating electrophilic aromatic substitution. In contrast, the ethylsulfanyl group may donate electron density via sulfur’s lone pairs, altering reaction pathways . The 2-amino-phenylsulfanyl substituent introduces both steric bulk and hydrogen-bonding capacity, which could influence solid-state packing or biological interactions .
Synthetic Accessibility :
- The chloro analog is synthesized via a low-yield chloride-catalyzed degradation process, limiting scalability . The ethylsulfanyl derivative may benefit from more efficient routes, such as thiourea-mediated substitutions or [3+3] cyclizations, though explicit protocols are lacking in the provided evidence .
Applications: The chloro compound is well-documented in dye chemistry due to its ability to form conjugated ylidene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
